Montelukast vs. Zafirlukast: Differential Interaction with LTC4 High-Affinity Binding Sites in Human Lung Parenchyma
In equilibrium and kinetic binding studies using human lung parenchyma membranes, montelukast demonstrates an intermediate behavior with detectable interaction at the high-affinity LTC4 binding site (revealed in kinetic studies), whereas zafirlukast is totally unable to inhibit 3H-LTC4 binding under the same conditions [1]. The rank order of potency for 3H-LTD4 receptor (CysLT1) was zafirlukast = montelukast > LM-1507 = LM-1484 = pranlukast [1].
| Evidence Dimension | 3H-LTC4 high-affinity binding site interaction |
|---|---|
| Target Compound Data | Detectable interaction in kinetic studies only; not detectable in equilibrium studies with S-decyl-GSH |
| Comparator Or Baseline | Zafirlukast: Totally unable to inhibit 3H-LTC4 binding |
| Quantified Difference | Qualitative difference in binding site engagement |
| Conditions | Human lung parenchyma membranes; 3H-LTC4 and 3H-LTD4 radioligand binding assays; S-decyl-GSH used to inhibit non-receptor LTC4 binding |
Why This Matters
This differential LTC4 binding profile indicates that montelukast engages a distinct subset of leukotriene binding sites not accessible to zafirlukast, which may translate to functional differences in tissues where LTC4-mediated signaling predominates.
- [1] Ravasi S, Capra V, Mezzetti M, et al. Pharmacological differences among CysLT1 receptor antagonists with respect to LTC4 and LTD4 in human lung parenchyma. Biochem Pharmacol. 2002;63(8):1537-1546. View Source
